![molecular formula C27H24N4O2S B6274676 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 1134626-16-6](/img/no-structure.png)
2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
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Description
The compound contains several functional groups including a benzothiazole, a pyrazole, and an acetamide. Benzothiazole is a heterocyclic compound, and it’s known for its wide range of biological activities . Pyrazole is another type of heterocycle that is often found in various pharmaceuticals . Acetamide functionality is a common feature in many drugs and can influence the pharmacokinetic properties of the compound.
Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . Pyrazoles can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents and their positions on the benzothiazole and pyrazole rings. Generally, benzothiazoles and pyrazoles are stable under normal conditions .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide' involves the reaction of 1,3-benzothiazole, benzyl bromide, phenylhydrazine, and acetic anhydride to form the intermediate compounds. The intermediate compounds are then reacted with N-(4-chlorobenzyl)acetamide to form the final product.", "Starting Materials": [ "1,3-benzothiazole", "benzyl bromide", "phenylhydrazine", "acetic anhydride", "N-(4-chlorobenzyl)acetamide" ], "Reaction": [ "Step 1: 1,3-benzothiazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzylthio)benzothiazole.", "Step 2: 2-(benzylthio)benzothiazole is then reacted with phenylhydrazine in the presence of a base such as sodium acetate to form 2-(benzylthio)-N-phenylbenzothiazole.", "Step 3: 2-(benzylthio)-N-phenylbenzothiazole is then reacted with acetic anhydride in the presence of a base such as pyridine to form 2-(benzylthio)-N-phenylacetamide.", "Step 4: N-(4-chlorobenzyl)acetamide is then reacted with 2-(benzylthio)-N-phenylacetamide in the presence of a base such as sodium hydride to form the final product, 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide." ] } | |
CAS RN |
1134626-16-6 |
Molecular Formula |
C27H24N4O2S |
Molecular Weight |
468.6 |
Purity |
95 |
Origin of Product |
United States |
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